4-(Pyridazin-3-yl)benzoic Acid: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
4-(Pyridazin-3-yl)benzoic Acid: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Applications
As modern medicinal chemistry advances, the strategic deployment of rigid, heteroaromatic building blocks has become paramount in the design of targeted therapeutics. Among these, 4-(pyridazin-3-yl)benzoic acid has emerged as a privileged biaryl scaffold. By combining the strong hydrogen-bonding capability of a diazine ring with the versatile reactivity of a carboxylic acid, this molecule serves as a foundational intermediate for kinase inhibitors, central nervous system (CNS) therapeutics, and advanced targeted protein degraders (PROTACs).
This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic methodologies, and drug discovery applications of 4-(pyridazin-3-yl)benzoic acid.
Chemical Identity and Physicochemical Profiling
Understanding the fundamental properties of 4-(pyridazin-3-yl)benzoic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The molecule consists of a rigid para-substituted benzene ring that acts as a linear spacer, terminating in a carboxylic acid handle for late-stage functionalization. On the opposite end, the pyridazine ring modulates the compound's lipophilicity and serves as a potent pharmacophore.
Quantitative Physicochemical Data
The following table summarizes the core quantitative metrics of the scaffold, derived from predictive models and chemical databases[1],[2].
| Physicochemical Property | Value | Causality / Structural Significance |
| CAS Number | 216060-22-9 | Unique chemical identifier for procurement and database indexing. |
| Molecular Formula | C₁₁H₈N₂O₂ | Represents the biaryl system (benzene + pyridazine) and acid handle. |
| Molecular Weight | 200.19 g/mol | Low molecular weight enables extensive downstream functionalization while adhering to Lipinski's Rule of 5. |
| pKa (Predicted) | 3.72 ± 0.10 | Dictates ionization state; the carboxylic acid remains fully deprotonated as a carboxylate at physiological pH (7.4). |
| LogP (Predicted) | 3.45 – 3.69 | Moderate lipophilicity; balances cellular membrane permeability with aqueous solubility. |
| Boiling Point | 472.5 ± 28.0 °C | High boiling point reflects strong intermolecular hydrogen bonding (carboxylic acid dimerization). |
Medicinal Chemistry Applications
The structural geometry of 4-(pyridazin-3-yl)benzoic acid makes it highly valuable in structure-based drug design (SBDD).
Kinase Inhibition (Hinge Binding): The pyridazine moiety is a privileged pharmacophore in kinase inhibitor design. Due to the presence of two adjacent nitrogen atoms, it acts as an exceptional hydrogen bond acceptor. When positioned correctly by the rigid benzoic acid spacer, the pyridazine ring engages the hinge region of the kinase ATP-binding pocket. For instance, in the development of Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors, scaffold hopping strategies identified the pyridazine core as a potent hinge binder that significantly improves ligand efficiency (LE) while maintaining target selectivity[3].
Neurodegenerative Therapeutics: Beyond oncology and metabolic regulation, this scaffold is instrumental in neurodegenerative disease research. details its incorporation into 1,4-disubstituted pyridazine analogs designed to modulate SMN2 gene splicing, offering a therapeutic avenue for Spinal Muscular Atrophy (SMA)[4]. The biaryl axis provides the necessary rigid vector to optimally position functional groups within the RNA-splicing machinery.
Medicinal chemistry applications of the 4-(pyridazin-3-yl)benzoic acid scaffold.
Self-Validating Synthetic Methodology
The most robust route to synthesize 4-(pyridazin-3-yl)benzoic acid is via a palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-chloropyridazine and 4-carboxyphenylboronic acid.
A self-validating experimental protocol incorporates in-process controls (IPCs) and thermodynamic rationales that confirm success at each step, eliminating the reliance on end-point analysis alone.
Step-by-Step Protocol: Suzuki-Miyaura Cross-Coupling
Reagents Required:
-
3-Chloropyridazine (1.0 eq)
-
4-Carboxyphenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step 1: Reaction Setup and Degassing Dissolve 3-chloropyridazine and 4-carboxyphenylboronic acid in 1,4-dioxane within a round-bottom flask. Add the aqueous Na₂CO₃ solution. Sparge the biphasic mixture with argon gas for 15 minutes.
-
Causality: Dissolved oxygen will prematurely oxidize the catalytically active Pd(0) species into an inactive Pd(II) complex. Thorough degassing ensures the longevity of the catalytic cycle.
Step 2: Catalyst Addition and Heating Add Pd(dppf)Cl₂·CH₂Cl₂ under a continuous stream of argon, then heat the mixture to 90 °C for 12 hours.
-
Causality: The bidentate dppf ligand is specifically chosen because its large bite angle creates steric bulk that prevents the strongly coordinating pyridazine nitrogen atoms from poisoning the palladium center.
Step 3: In-Process Control (IPC) via LC-MS
-
Self-Validation: Monitor the reaction progress via LC-MS. The reaction is deemed successful and complete only when the peak corresponding to 3-chloropyridazine (m/z 115 [M+H]⁺) disappears, and the product mass (m/z 201 [M+H]⁺) dominates the chromatogram.
Step 4: Workup and Selective Precipitation Cool the mixture to room temperature and filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo to remove the dioxane. Dilute the remaining aqueous phase with water and wash with ethyl acetate to extract homocoupled byproducts and any trace unreacted starting materials. Carefully acidify the aqueous layer with 1M HCl to exactly pH 3.5.
-
Causality & Self-Validation: The pKa of the benzoic acid moiety is ~3.72[1]. At pH 3.5, the carboxylate is protonated to the neutral acid, drastically reducing its aqueous solubility. Meanwhile, the pyridazine nitrogens (conjugate acid pKa ~2.3) remain largely unprotonated. This precise thermodynamic pH control forces the selective precipitation of the zwitterionic/neutral product while impurities remain dissolved. The formation of a dense, off-white precipitate serves as visual validation of successful product isolation.
Step 5: Isolation Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford pure 4-(pyridazin-3-yl)benzoic acid.
Catalytic cycle for the Suzuki-Miyaura synthesis of the pyridazine scaffold.
Analytical Characterization Standards
To ensure the integrity of the synthesized scaffold before downstream amide coupling or esterification, the following analytical signatures must be verified:
-
¹H NMR (DMSO-d₆): Look for the highly deshielded pyridazine protons. The proton adjacent to the two nitrogens (position 6 on the pyridazine ring) typically appears as a distinct doublet of doublets downfield (δ ~9.2 ppm) due to the strong electron-withdrawing nature of the diazine system. The benzoic acid protons will appear as an AA'BB' system around δ 8.0–8.2 ppm.
-
HPLC Purity: Ensure >95% purity using a reverse-phase C18 column. A gradient of Water/Acetonitrile with 0.1% Formic Acid is recommended to keep the carboxylic acid protonated, preventing peak tailing.
References
- Google Patents - WO2014028459A1: 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions.
-
PubMed Central (PMC) / Journal of Medicinal Chemistry - Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. URL:[Link]
Sources
- 1. 4-(PYRIDAZIN-3-YL)BENZOIC ACID CAS#: 216060-22-9 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2014028459A1 - 1,4-disubstituted pyridazine analogs and methods for treating smn-deficiency-related conditions - Google Patents [patents.google.com]
